Zinc glycinate

Description

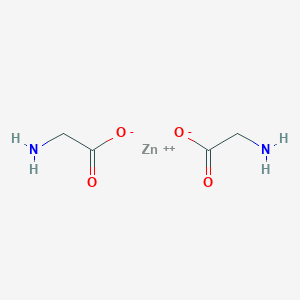

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXSXMSTSYWNMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162193 | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-83-5, 7214-08-6 | |

| Record name | Zinc glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato-N,O)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zinc glycyniate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced One-Pot Synthesis of Zinc Bisglycinate: Mechanistic Insights and Protocol Optimization

Topic: One-Pot Synthesis Mechanism of Zinc Glycinate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The synthesis of Zinc Bisglycinate (Zn(Gly)₂, CAS: 14281-83-5) represents a critical intersection of inorganic coordination chemistry and industrial scalability.[1][2][3] While traditional salt-metathesis routes (e.g., ZnSO₄ + Glycine + NaOH) suffer from high ionic strength byproducts and extensive purification requirements, the direct one-pot reaction between Zinc Oxide (ZnO) and Glycine offers superior atom economy and purity.

This guide details the thermodynamic drivers, kinetic barriers, and a self-validating experimental protocol for the aqueous one-pot synthesis of Zinc Bisglycinate. It is designed for the application scientist who requires high-purity chelates for bioavailability studies or pharmaceutical formulation.

Part 1: Mechanistic Grounding & Thermodynamics

The Chelation Driver

The formation of Zinc Bisglycinate is driven by the chelate effect , where the entropic gain of releasing solvent molecules and the enthalpic stability of the five-membered ring structure favor the product over the reactants.

In the one-pot aqueous system using ZnO, the reaction is not a simple ionic association but a proton-transfer coupled dissolution .

Reaction Stoichiometry:

Reaction Pathway Visualization

The mechanism proceeds through a heterogeneous interface. Glycine, existing as a zwitterion ($ ^+\text{H}_3\text{NCH}_2\text{COO}^- $) in neutral water, acts as a weak acid. The surface of the ZnO particle is protonated by the glycine ammonium group, weakening the Zn-O lattice bonds. This facilitates the release of Zn²⁺ into the hydration sphere, where it is immediately captured by the glycinate ligand.

Figure 1: Mechanistic pathway of the heterogeneous reaction between solid ZnO and aqueous Glycine.

Part 2: The Self-Validating Experimental Protocol

Philosophy: A "self-validating" protocol includes intrinsic checkpoints that confirm the reaction's success without needing external sampling until the end. In this synthesis, the optical clarity transition is the primary validation point.

Materials & Stoichiometry

To ensure complete conversion of the insoluble ZnO (which would otherwise contaminate the product), a slight molar excess of Glycine is recommended.

| Component | Grade | MW ( g/mol ) | Molar Ratio | Mass (Example) | Role |

| Zinc Oxide (ZnO) | ACS Reagent | 81.38 | 1.00 | 8.14 g | Zinc Source |

| Glycine | USP/EP | 75.07 | 2.10 | 15.76 g | Ligand/Acid |

| DI Water | 18 MΩ | 18.02 | Solvent | 100 mL | Medium |

Step-by-Step Methodology

Step 1: Pre-Slurry Preparation

-

Dissolve 15.76 g of Glycine in 100 mL of DI water in a 250 mL round-bottom flask.

-

Begin stirring at 300 RPM. The solution should be clear and colorless.

-

Add 8.14 g of ZnO powder.

-

Observation: The mixture will immediately turn into a milky white opaque slurry. This is your baseline state.

Step 2: Thermal Activation (The Reaction Phase)

-

Equip the flask with a reflux condenser (to prevent solvent loss) and a temperature probe.

-

Heat the slurry to 90°C .

-

Maintain stirring at 90°C for 120 minutes .

Step 3: The Optical End-Point (Self-Validation)

-

Monitor the turbidity.

-

Validation Checkpoint: As the reaction proceeds, the insoluble ZnO is consumed and converted into soluble Zinc Bisglycinate.

-

End-Point: The reaction is complete when the solution turns completely clear and colorless .

-

Troubleshooting: If a faint haze remains after 2 hours, add a minimal amount of Glycine (0.5 g) to drive the remaining ZnO into solution. Unreacted ZnO is a critical impurity to avoid.

-

Step 4: Isolation & Drying

-

Filter the hot solution (0.45 µm membrane) to remove any trace physical contaminants.

-

Concentrate the filtrate via rotary evaporation at 60°C under reduced pressure until crystal formation begins.

-

Add cold Ethanol (ratio 1:1 v/v) to precipitate the chelate, or continue evaporation to dryness for a solid cake.

-

Dry in a vacuum oven at 60°C for 12 hours.

Figure 2: Operational workflow with the critical optical clarity decision gate.

Part 3: Characterization & Quality Assurance

To confirm the product is a true chelate and not a physical mixture, specific analytical signatures must be verified.

FTIR Spectroscopy (Evidence of Coordination)

The most rapid confirmation of chelation is the shift in the carboxylate and amino group stretching frequencies.

| Functional Group | Pure Glycine (cm⁻¹) | Zinc Bisglycinate (cm⁻¹) | Mechanistic Interpretation |

| ν(NH₂) | ~3160 | 3230 - 3250 | Strengthening of N-H bond due to Zn-N coordination locking the geometry. |

| ν_as(COO⁻) | ~1600 | 1610 - 1640 | Symmetry change in carboxyl group upon metal binding. |

| ν_s(COO⁻) | ~1410 | 1390 - 1400 | The separation (Δν) between asymmetric and symmetric stretches indicates bidentate bridging. |

| Zn-N / Zn-O | N/A | 400 - 600 | Appearance of new bands in the fingerprint region confirming metal-ligand bonds. |

X-Ray Diffraction (XRD)[1][5][6]

-

Physical Mixture (Fail): Will show distinct peaks for ZnO (2θ = 31.8°, 34.4°, 36.3°).

-

Synthesized Chelate (Pass): Complete disappearance of ZnO peaks. Appearance of new, sharp crystalline peaks characteristic of the monoclinic Zn(Gly)₂·H₂O lattice.

Thermogravimetric Analysis (TGA)

A pure monohydrate chelate will show a distinct weight loss step (~7-8%) between 100°C and 150°C corresponding to the loss of the lattice water molecule, followed by decomposition of the organic ligand >200°C.

References

-

Feng, H., et al. (2015).[4][5] One pot synthesis, characterization and mechanism of this compound monohydrate. Atlantis Press.

-

Source:

-

-

BenchChem. (n.d.).

-

Source:

-

-

Wang, Z., et al. (2012). Preparation method of this compound.[1][2][3][5][6][7][8] Patent CN101225051A.

-

Source:

-

-

Sabol, J., et al. (2011). Preparation method of this compound.[1][2][3][5][6][7][8] Patent CN102180805A.

-

Source:

-

-

O'Brien, P. (1984). The preparation and characterization of some zinc(II) complexes of amino acids.[1][5][6][9] Inorganica Chimica Acta.

- Note: Foundational text on Zn-amino acid coordin

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. CN111990542A - Preparation method and production system of glycine complex zinc salt premix - Google Patents [patents.google.com]

- 3. CN102180805A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound [benchchem.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Zinc Glycinate Chelation Chemistry & Stability Constants

Executive Summary

This technical guide dissects the coordination chemistry of Zinc Bisglycinate (

For the drug development professional, the critical value proposition of this molecule lies in its Stability Constant (

Chelation Mechanics & Structural Geometry

The Chelate Effect & Entropy

Zinc glycinate derives its stability from the Chelate Effect , a thermodynamic phenomenon driven primarily by entropy (

-

Reaction:

-

Entropic Drive: The release of coordinated water molecules from the zinc aquo-ion increases the disorder of the system.

-

Ring Strain: The resulting 5-membered ring (Zn-O-C-C-N) is the most energetically favorable ring size for metal-amino acid complexes, minimizing steric strain.

Coordination Geometry

While often simplified as tetrahedral, the coordination geometry of Zinc Bisglycinate in aqueous solution is dynamic.

-

Solid State: Crystal structure analysis often reveals a distorted trigonal bipyramidal or square pyramidal geometry (Coordination Number 5), often involving a water molecule in the coordination sphere (

). -

Aqueous Solution: The complex exists in equilibrium between tetrahedral and octahedral species, depending on hydration.

Speciation Logic Diagram

The following diagram illustrates the stepwise formation of the complex, highlighting the transition from the free aquo-ion to the neutral bisglycinate species.

Figure 1: Stepwise formation of Zinc Bisglycinate. The neutral 1:2 complex dominates at physiological pH (intestinal lumen), facilitating passive diffusion.

Stability Constants ( )

The stability constant is the quantitative measure of the interaction strength between the metal and the ligand. For Zinc Bisglycinate, we evaluate the stepwise stability constants (

Reference Values (25°C, )

The following values represent the consensus in authoritative literature (e.g., NIST Standard Reference Database, Martell & Smith).

| Constant | Reaction | Value ( | Significance |

| 5.0 - 5.2 | Formation of the cationic intermediate. | ||

| 4.0 - 4.2 | Formation of the neutral bioactive species. | ||

| 9.0 - 9.4 | Total Stability. A value >8.0 suggests the complex remains intact in the presence of weak competitors (e.g., dietary phytates). |

The pH Dependence

Stability is not static; it is pH-dependent.

-

Acidic pH (< 2.0): High

concentration protonates the glycine carboxylate group (-

Implication: In the stomach, a fraction of the chelate dissociates. However, the high local concentration of Gly and Zn facilitates rapid re-association in the duodenum as pH rises.

-

-

Neutral pH (6.0 - 7.5): The complex is maximally stable. This matches the environment of the jejunum, the primary site of absorption.

Experimental Protocol: Potentiometric Determination

To validate the quality of a raw material or formulation, Potentiometric Titration is the industry gold standard. It measures the change in hydrogen ion concentration

Experimental Setup

-

Instrument: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) equipped with a combined glass electrode.

-

Temperature: Thermostated vessel at

. -

Atmosphere: Inert

or

Reagents

-

Ligand Solution: 0.01 M Glycine (High Purity >99.5%).

-

Metal Solution: 0.005 M

or -

Ionic Strength Adjuster: 0.1 M

or -

Titrant: 0.1 M Carbonate-free NaOH (Standardized).

Step-by-Step Methodology

-

Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.00). Crucial Step: Convert pH readings to

concentration (p[H]) by determining the correction factor for the specific ionic strength. -

Ligand Titration (Control): Titrate the Glycine solution alone with NaOH to determine precise

values (Carboxyl and Amino groups) under these specific experimental conditions. -

Complex Titration:

-

Mix Ligand and Metal solutions in a 2:1 molar ratio (Gly:Zn).

-

Add Ionic Strength Adjuster.

-

Titrate with NaOH in small increments (e.g., 0.05 mL).

-

Record EMF (mV) after equilibrium stabilization (drift < 0.5 mV/min).

-

-

Data Analysis: Use non-linear least squares fitting software (e.g., HYPERQUAD or BEST).

-

Input: Total Metal (

), Total Ligand ( -

Output: Refined

values.

-

Bio-Physiological Implications: The Dual Absorption Model

The superior bioavailability of Zinc Bisglycinate is attributed to its ability to utilize two distinct transport mechanisms.[1] Unlike inorganic zinc, which relies solely on metal ion transporters, the chelate can "smuggle" zinc through peptide pathways.

The Mechanisms[2]

-

Classic Pathway (ZIP4): Dissociated free

is transported by the Zrt- and Irt-like Protein 4 (ZIP4). This pathway is saturable and easily inhibited by dietary phytates or calcium. -

Peptide Pathway (PEPT1): The intact neutral complex (

) mimics a dipeptide. It is recognized by the Peptide Transporter 1 (PEPT1), bypassing the competitive inhibition seen in the ionic pathway.

Absorption Pathway Diagram

Figure 2: Dual absorption mechanism. Note that the PEPT1 pathway bypasses the Phytate inhibition trap that severely limits inorganic zinc absorption.

References

-

NIST Standard Reference Database 46 . Critically Selected Stability Constants of Metal Complexes. U.S. Department of Commerce.

-

Gandia, P., et al. (2007) . "A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) in healthy volunteers." International Journal for Vitamin and Nutrition Research.

- Martell, A. E., & Smith, R. M.Critical Stability Constants. Plenum Press. (Standard Reference Text for Log K values).

-

Sauer, A. K., et al. (2017) . "Zinc Transport: Mechanism, Structure and Regulation." Physiology.

-

Gans, P., et al. (1996) . "HYPERQUAD: Simulation and refinement of stability constants." Talanta.

Sources

Technical Guide: X-Ray Diffraction (XRD) Characterization of Crystalline Zinc Bisglycinate Monohydrate

Executive Summary

Zinc bisglycinate monohydrate (

This technical guide provides a rigorous framework for the characterization of zinc bisglycinate using Powder X-Ray Diffraction (PXRD). It details the crystallographic constants, experimental protocols, and signal processing logic required to distinguish the authentic chelate from physical mixtures of starting materials (glycine and zinc oxide).

Crystallographic Profile

To accurately interpret XRD data, one must first establish the ground truth of the crystal structure. The commercially relevant form is the monohydrate .[1][2]

Primary Phase: Zinc Bisglycinate Monohydrate

According to the definitive structural determination by Newman et al. (1990), the complex crystallizes in the Triclinic system.

Table 1: Crystallographic Parameters (Reference Phase)

| Parameter | Value | Description |

| Formula | Coordination polymer | |

| Crystal System | Triclinic | Low symmetry |

| Space Group | Chiral/Polar space group | |

| Lattice Parameter | ||

| Lattice Parameter | ||

| Lattice Parameter | ||

| Angle | ||

| Angle | ||

| Angle | ||

| Coordination | Octahedral (distorted) | Zn coordinated by 2 Gly + 1 |

Note: Alternative polymorphs (e.g., anhydrous forms) exist but are often hygroscopic or less stable. The monohydrate is the standard target for stability.

Experimental Protocol

High-resolution data acquisition is critical for resolving the complex peak overlaps inherent to low-symmetry triclinic structures.

Sample Preparation

-

Grinding: Gently grind the sample using an agate mortar and pestle to achieve a particle size of

. Caution: Excessive energy can induce phase transformation or dehydration. -

Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation, which is common in plate-like chelate crystals.

Instrument Configuration

-

Radiation Source: Cu K

( -

Voltage/Current: 40 kV / 40 mA.

-

Scan Range:

to -

Step Size:

. -

Dwell Time:

second/step (to resolve low-intensity superlattice reflections).

Analytical Workflow (Diagram)

Figure 1: Step-by-step experimental workflow for ensuring high-fidelity XRD data acquisition.

Data Analysis & Pattern Interpretation

Characteristic Diffraction Peaks

The triclinic nature of zinc bisglycinate results in a dense diffraction pattern. However, specific low-angle peaks are diagnostic and distinguishable from impurities.

Table 2: Diagnostic Peak List (

| Relative Intensity | Assignment | Specificity | |

| 13.5 - 13.8 | Medium | (001) / Low order | High (distinguishes from Glycine) |

| 20.0 - 20.3 | High (100%) | Primary Reflection | Critical Identifier |

| 23.0 - 23.2 | High | Secondary Reflection | Confirmation |

| 28.2 - 28.5 | Medium-High | Higher order | Confirmation |

| 38.0 - 38.2 | Medium | Higher order | Confirmation |

Note: Exact peak positions may shift

Impurity Profiling (Quality Control)

A common issue in zinc bisglycinate synthesis is incomplete reaction, leaving a physical mixture of Zinc Oxide (ZnO) and Glycine. XRD is the gold standard for detecting this "fake chelate."

-

Zinc Oxide (ZnO) Impurity: Look for sharp, intense peaks at

, -

Glycine Impurity: Look for peaks at

and

Phase Identification Logic (Diagram)

Figure 2: Decision tree for qualitative phase analysis and purity verification.

References

-

Newman, J., Bear, C. A., Hambley, T. W., & Freeman, H. C. (1990).[3][4] Structure of bis(glycinato)zinc(II) monohydrate, a five-coordinate zinc(II) complex. Acta Crystallographica Section C. Link

-

Gongden, J. J., et al. (2023). Synthesis and Spectroscopic Characterization of Calcium, Iron and Zinc Bisglycinates. IOSR Journal of Applied Chemistry. Link

-

Feng, H., et al. (2015).[5] One pot synthesis, characterization and mechanism of zinc glycinate monohydrate. Atlantis Press.[6] Link

-

Jost Chemical. Zinc Bisglycinate Monohydrate Product Data. Link

Sources

- 1. jostchemical.com [jostchemical.com]

- 2. biollachemicals.com [biollachemicals.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ZINC bis(glycinate) monohydrate | C4H12N2O5Zn | CID 91658954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

The Cellular Biology of Zinc Glycinate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zinc is an indispensable trace element, integral to a vast array of cellular processes ranging from enzymatic catalysis to gene expression and signal transduction.[1][2] While the biological necessity of zinc is well-established, its delivery and bioavailability at the cellular level are critical determinants of its efficacy. Zinc glycinate, a chelated form of zinc bound to two molecules of the amino acid glycine, has emerged as a superior formulation due to its enhanced absorption and bioavailability.[3][4] This technical guide provides an in-depth exploration of the fundamental roles of this compound in cellular processes, designed for researchers, scientists, and drug development professionals. We will dissect the mechanisms of its cellular uptake, its function as a critical signaling molecule, and its impact on key cellular pathways, providing both field-proven insights and detailed experimental protocols to empower rigorous scientific investigation.

The Physicochemical Advantage of this compound in a Research Context

The choice of zinc salt for in vitro and in vivo studies is a critical experimental parameter that can significantly influence outcomes. While inorganic salts like zinc sulfate are commonly used, this compound offers distinct advantages rooted in its chemical structure.

Enhanced Bioavailability and Cellular Uptake

The chelation of zinc with glycine forms a stable, electrically neutral complex that is resistant to the acidic environment of the stomach and less likely to interact with dietary inhibitors like phytates.[2] This chemical stability facilitates its passage through the intestinal wall. Studies have shown that zinc bisglycinate is significantly more bioavailable than forms like zinc gluconate and zinc sulfate.[4][5] One study concluded that zinc bisglycinate was 43.4% more bioavailable than zinc gluconate.[6] This superior absorption profile means that lower concentrations can be used to achieve the desired physiological effects, minimizing the risk of off-target effects or cellular toxicity.[7][8]

Intracellular Dissociation and the "Free" Zinc Pool

Upon entering the cell, the this compound complex must dissociate to release the biologically active Zn²⁺ ion. While the precise mechanism is an area of ongoing research, it is understood that the intracellular environment, with its specific pH and high concentration of zinc-binding proteins (e.g., metallothioneins), facilitates this dissociation.[9] Zinc's binding to proteins is pH-dependent, with acidic conditions favoring the release of the ion.[9] Once released, Zn²⁺ contributes to the labile or "free" zinc pool, a highly dynamic reservoir of zinc ions that can transiently fluctuate to modulate cellular signaling.[10] The glycine molecule, being a simple amino acid, is readily metabolized by the cell without the confounding metabolic effects that might be introduced by other organic ligands.

Experimental Rationale: Why Choose this compound?

For the researcher, the primary rationale for selecting this compound is experimental consistency and physiological relevance .

-

Reduced Reactivity in Media: Unlike zinc sulfate, which can contribute sulfate ions to the culture medium, the glycine component is a nutrient that is less likely to cause confounding cellular responses.

-

Stability: The chelated form ensures more consistent delivery of zinc to the cells, avoiding precipitation that can occur with inorganic salts in complex buffer systems or culture media.[11]

-

Lower Effective Concentration: Due to its high bioavailability, researchers can use lower treatment concentrations of this compound to elicit a biological response, which is crucial for studying physiological signaling events without inducing stress or toxicity pathways.

Zinc as a Cellular Second Messenger: The "Zinc Wave"

Beyond its static role as a structural component of proteins, zinc functions as a dynamic, pleiotropic signaling molecule, often referred to as a "second messenger" in the same vein as calcium (Ca²⁺).[10] Extracellular stimuli can trigger a rapid, transient increase in intracellular free zinc, an event termed the "zinc wave".[3] This wave originates from intracellular stores, primarily the endoplasmic reticulum (ER) and zinc-storing vesicles known as "zincosomes," and modulates the activity of downstream signaling proteins.[3][12]

Modulation of Key Signaling Cascades

The released Zn²⁺ ions interact with and modulate a host of critical signaling pathways that govern cell fate decisions.

-

MAPK/ERK Pathway: Zinc has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK).[9] This activation is often linked to the inhibition of protein tyrosine phosphatases (PTPs) by zinc, leading to sustained phosphorylation and activation of kinases in the cascade. This pathway is central to cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/AKT pathway, a critical regulator of cell growth, survival, and metabolism, is also modulated by zinc.[9] Zinc can synergize with insulin to promote AKT phosphorylation and subsequent cellular responses.[13]

-

AMPK Signaling: Zinc can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[14] This activation can enhance glucose uptake and mitochondrial biogenesis, highlighting zinc's role in metabolic regulation.[14]

-

NF-κB Pathway: The role of zinc in modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is complex, with reports suggesting both activating and inhibitory effects depending on the cellular context.[9] This duality underscores the nuanced and cell-type-specific nature of zinc signaling.

The following diagram illustrates the central role of zinc in modulating these core cellular signaling pathways.

Caption: this compound Cellular Signaling Network.

Quantitative Data Summary

For effective experimental design, understanding the relative bioavailability and effective concentrations of different zinc forms is crucial.

| Parameter | This compound | Zinc Gluconate | Zinc Sulfate | Zinc Oxide | Source |

| Relative Bioavailability | Superior; 43.4% higher than gluconate | Moderate | Moderate | Low | [6] |

| Plasma Zinc Increase | Significant increase vs. baseline and placebo | No significant change vs. placebo | - | - | [5] |

| Effect on Intestinal Health (Nursery Pigs) | Reduced inflammatory markers (TNF-α, IL-8) at 400-675 mg/kg | - | - | - | [15] |

This table summarizes key comparative data. Absolute values can vary significantly based on the experimental model (human, animal, cell line) and conditions.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, incorporating controls that ensure the observed effects are directly attributable to changes in intracellular zinc.

Protocol: Assessment of Cellular Zinc Uptake from this compound

This protocol details a fluorescence-based assay to quantify the relative increase in the intracellular labile zinc pool following treatment with this compound.

Principle: The membrane-permeant fluorescent indicator FluoZin-3, AM ester, is used. This non-fluorescent molecule readily crosses the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the now fluorescent FluoZin-3. Upon binding to Zn²⁺, its fluorescence intensity increases significantly.

Methodology:

-

Cell Preparation:

-

Plate an adherent cell line (e.g., HEK293, HeLa) in a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

-

Culture cells overnight in complete medium.

-

-

Dye Loading:

-

Prepare a loading buffer (e.g., Krebs-Ringer Bicarbonate buffer).

-

Prepare a 2.5 µM working solution of FluoZin-3, AM ester in the loading buffer.

-

Aspirate the culture medium from the cells and wash once with loading buffer.

-

Add 100 µL of the FluoZin-3 working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Treatment and Measurement:

-

Wash the cells twice with loading buffer to remove extracellular dye.

-

Add 100 µL of loading buffer to each well.

-

Use a fluorescence plate reader to take a baseline reading (Excitation: ~494 nm, Emission: ~516 nm).

-

Prepare serial dilutions of this compound in loading buffer (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Add the this compound solutions to the respective wells.

-

Immediately begin kinetic fluorescence readings every 1-2 minutes for 30-60 minutes.

-

-

Self-Validating Controls (Critical):

-

Maximum Fluorescence (Fmax): At the end of the experiment, add a zinc ionophore (e.g., 10 µM Pyrithione) plus a saturating concentration of zinc (e.g., 100 µM ZnSO₄) to several wells to determine the maximum possible fluorescence signal.

-

Minimum Fluorescence (Fmin): To other wells, add a membrane-permeant zinc chelator (e.g., 250 µM TPEN) to quench the signal and determine the background fluorescence.

-

Vehicle Control: Ensure the 0 µM this compound wells receive the same vehicle concentration as the treated wells.

-

-

Data Analysis:

-

Subtract the background fluorescence (Fmin) from all readings.

-

Normalize the data by expressing it as a percentage of the maximum fluorescence range: ((F - Fmin) / (Fmax - Fmin)) * 100.

-

Plot the normalized fluorescence against time for each concentration.

-

The workflow for this experiment is visualized below.

Caption: Experimental Workflow for Measuring Cellular Zinc Uptake.

Protocol: Assessing MAPK/ERK Pathway Activation

This protocol uses Western Blotting to measure the phosphorylation of ERK1/2 as a downstream indicator of zinc-induced signaling.

Principle: Activation of the MAPK/ERK pathway involves the phosphorylation of ERK1/2. By comparing the ratio of phosphorylated ERK (p-ERK) to total ERK, we can quantify the pathway's activation state.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC12, Jurkat) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce baseline pathway activation.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a short duration (e.g., 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Place plates on ice, aspirate media, and wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validation: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. A loading control like GAPDH or β-actin should also be used.

-

-

Data Analysis:

-

Perform densitometry analysis on the bands using software like ImageJ.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Normalize the results to the untreated control.

-

Implications for Drug Development

The unique properties of this compound make it an attractive candidate for therapeutic development. Its enhanced bioavailability ensures reliable dosing and a more predictable pharmacokinetic profile.[6] The role of zinc in modulating the immune system, promoting wound healing, and its neuroprotective effects presents opportunities for developing this compound-based therapies for a range of conditions, from immune deficiencies to neurodegenerative diseases.[7][16][17] Furthermore, understanding how this compound influences specific cellular pathways can inform its use as an adjuvant therapy, potentially sensitizing cells to other drugs or mitigating their side effects.

References

-

Protocol for Life Balance. This compound. [Link]

-

Hirano, T., Murakami, M., Fukada, T., Nishida, K., Yamasaki, S., & Suzuki, T. (2008). Intracellular zinc homeostasis and zinc signaling. Cancer Science, 99(8), 1515-1522. [Link]

-

Ataman Kimya. This compound. [Link]

-

Pompella, A., & Sies, H. (2014). The change of intracellular zinc distribution after strong acid challenge. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2264-2273. [Link]

-

Dudzińska, K. (2024). The effectiveness of zinc bisglycinate and zinc gluconate supplementation in clinical studies. Alab laboratoria. [Link]

-

wbcil. (2024). Zinc Bisglycinate Benefits | Dosage, Side Effects and Role in Skin. [Link]

-

Miller, P. S., & Aizenman, E. (2011). Zinc Modulation of Glycine Receptors. Journal of neurophysiology, 106(6), 3056-3065. [Link]

-

Healthline. (2019). Chelated Zinc: Benefits, Types, and Best Absorption. [Link]

-

Kuras, M., et al. (2023). Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. Nutrients, 15(12), 2823. [Link]

-

Feng, H., Xu, Z., Li, Q., Wang, X., & Song, Q. (2015). One pot synthesis , characterization and mechanism of this compound monohydrate. Atlantis Press. [Link]

-

Kuras, M., et al. (2023). Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. Nutrients, 15(12), 2823. [Link]

-

Wessels, I., & Rink, L. (2016). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. Metals, 6(4), 71. [Link]

-

Engle-Stone, R., et al. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. Nutrients, 16(24), 5123. [Link]

-

Wikipedia. NMDA receptor. [Link]

-

Feng, H., et al. (2015). One pot synthesis , characterization and mechanism of this compound monohydrate. ResearchGate. [Link]

-

Engle-Stone, R., et al. (2024). Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. National Center for Biotechnology Information. [Link]

-

Bio-protocol. Zinc measurements with fluorescent probe FluoZin-3. [Link]

-

Hu, Y., et al. (2022). Comparison of zinc bioavailability in zinc-glycine and zinc-methionine chelates for broilers fed with a corn-soybean meal diet. Frontiers in Veterinary Science, 9, 1014585. [Link]

-

Ma, R., et al. (2022). Zinc supplement reduces allergic responses through modulating the p38 MAPK pathway activation in an allergic rhinitis mouse model. Journal of Trace Elements in Medicine and Biology, 74, 127094. [Link]

-

Sensi, S. L., et al. (2009). Comparison of uptake and neuroprotective potential of seven zinc-salts. Neurochemistry International, 55(6), 367-374. [Link]

-

King, J. C., & Cousins, R. J. (2022). The Molecular Basis for Zinc Bioavailability. Annual review of nutrition, 42, 319-341. [Link]

- Google Patents. (2016).

-

Jothimani, D., et al. (2022). Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents. Pharmaceuticals, 15(3), 329. [Link]

-

Liu, J., et al. (2021). Zinc Regulates Glucose Metabolism of the Spinal Cord and Neurons and Promotes Functional Recovery after Spinal Cord Injury through the AMPK Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2021, 6688334. [Link]

-

Wessels, I., & Rink, L. (2020). Zinc Toxicity: Understanding the Limits. International Journal of Molecular Sciences, 21(24), 9687. [Link]

-

Kambe, T., et al. (2014). Overview of the zinc absorption mechanism for improving zinc nutrition. Journal of Nutritional Science and Vitaminology, 60(1), 1-8. [Link]

-

ResearchGate. Zn 2 inhibits glycine transport by GLYT1 and has no effect on GLYT2. [Link]

-

Miller, P. S., & Aizenman, E. (2011). Zinc Modulation of Glycine Receptors. Journal of neurophysiology, 106(6), 3056-3065. [Link]

-

Eide, D. J. (2006). Zinc transporters and the cellular trafficking of zinc. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1763(7), 711-722. [Link]

-

ResearchGate. Comparative bioavailability study of various Zinc salts. [Link]

-

Norouzi, S., et al. (2021). Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines. PLoS One, 16(1), e0245258. [Link]

-

Gordon, S. J., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Journal of Visualized Experiments, (159), e61241. [Link]

-

National Institutes of Health Office of Dietary Supplements. (2026). Zinc: Fact Sheet for Health Professionals. [Link]

-

Wessels, I., & Rink, L. (2016). Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro. MDPI. [Link]

-

Que, E. L., et al. (2015). Techniques for measuring cellular zinc. Chemical communications, 51(24), 4929-4945. [Link]

-

Li, Y., et al. (2015). Effects of Different Zinc Species on Cellar Zinc Distribution, Cell Cycle, Apoptosis and Viability in MDAMB231 Cells. Biological trace element research, 167(2), 253-261. [Link]

-

ResearchGate. (2025). Glycine-Stabilized Zinc Gluconate Has Similar Bioavailability than Zinc Sulfate In a Zinc Fortified Probiotic Food. [Link]

-

Maret, W. (2017). Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals”. International journal of molecular sciences, 18(11), 2285. [Link]

-

ResearchGate. (2014). Influence of the Zn²⁺ ion concentration on the activation of MAPK and NFκB in Jurkat cells. [Link]

-

Lee, S., et al. (2020). 145 Dose-Response and Functional Roles of this compound on Growth and Intestinal Health of Nursery Pigs Challenged with F18+Escherichia Coli. Journal of Animal Science, 98(Supplement_4), 341. [Link]

-

Aubrey, K. R., & Vandenberg, R. J. (2001). Zn2+ Inhibits Glycine Transport by Glycine Transporter Subtype 1b. Journal of Biological Chemistry, 276(49), 45875-45880. [Link]

Sources

- 1. Intracellular zinc during cell activation and zinc deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. advantic.com.pl [advantic.com.pl]

- 3. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of uptake and neuroprotective potential of seven zinc-salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The change of intracellular zinc distribution after strong acid challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Zinc in Cell Culture [sigmaaldrich.com]

- 12. Zinc in Cellular Regulation: The Nature and Significance of “Zinc Signals” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Zinc stimulates glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines | PLOS One [journals.plos.org]

- 14. Zinc Regulates Glucose Metabolism of the Spinal Cord and Neurons and Promotes Functional Recovery after Spinal Cord Injury through the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 145 Dose-Response and Functional Roles of this compound on Growth and Intestinal Health of Nursery Pigs Challenged with F18+Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wbcil.com [wbcil.com]

- 17. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Kinetics of Zinc Bisglycinate: A Dual-Transporter Mechanism for Enhanced Bioavailability and Signaling

Topic: Exploring the Metabolic Pathways Influenced by Zinc Glycinate Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is a catalytic cofactor for over 300 enzymes and a structural component for 2,000+ transcription factors. However, the clinical utility of inorganic zinc salts (e.g., sulfate, oxide) is severely limited by poor solubility, gastrointestinal irritation, and ionic interference from dietary phytates.

This technical guide explores Zinc Bisglycinate (ZnGly) , a neutral 1:2 chelate of zinc and glycine. Unlike ionic zinc, ZnGly utilizes a "Trojan Horse" absorption mechanism via the PEPT1 transporter , bypassing the saturable ZIP4 pathway. Once intracellular, it modulates critical signaling cascades, acting as a potent PTP1B inhibitor (insulin sensitizer) and an Nrf2 agonist (antioxidant defense). This paper details the mechanistic pathways, absorption kinetics, and experimental protocols required to validate these effects.

Chelation Chemistry & Stability

The superior bioavailability of ZnGly is rooted in its coordination chemistry.

-

Structure: One zinc ion (

) is coordinated by the amino and carboxyl groups of two glycine molecules, forming a double heterocyclic ring structure. -

Stability Constant: The log stability constant (

) is sufficiently high to resist acid hydrolysis in the stomach (pH ~1.5–2.0), preventing early dissociation. -

Phytate Shielding: In the duodenum, inorganic

readily binds to phytic acid (found in grains/legumes) to form insoluble complexes. The glycine ligand shell sterically hinders this interaction, preserving the zinc for absorption.

Absorption Kinetics: The "Trojan Horse" Mechanism

The defining characteristic of ZnGly is its ability to utilize the Peptide Transporter 1 (PEPT1) , a high-capacity, low-affinity transporter typically reserved for di/tripeptides, in addition to the classical zinc transporter ZIP4 .

The Dual-Pathway Model

-

Classical Pathway (ZIP4): Inorganic zinc dissociates into ionic

. It competes with -

Chelate Pathway (PEPT1): Intact ZnGly is recognized as a dipeptide-like molecule. It enters the enterocyte via PEPT1, driven by a proton gradient (

). This pathway is non-saturable at physiological doses and is unaffected by dietary inhibitors.

Visualization: Intestinal Absorption Pathways

Figure 1: Comparative absorption kinetics showing Zn-Bisglycinate bypassing phytate inhibition via PEPT1.

Intracellular Signaling Cascades

Once absorbed, Zinc acts as a "second messenger." ZnGly influences two primary metabolic pathways: Insulin Signaling and Antioxidant Defense .

Insulin Mimetics: PTP1B Inhibition

Zinc enhances insulin sensitivity not by binding to the insulin receptor, but by inhibiting the "brakes" of the pathway.

-

Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) is the enzyme responsible for dephosphorylating the Insulin Receptor (IR) and IRS-1, effectively turning off the insulin signal.

-

Zinc Action: Intracellular

binds to the catalytic cysteinyl phosphate intermediate of PTP1B with nanomolar affinity ( -

Result: Prolonged phosphorylation of Akt/PKB

Increased GLUT4 translocation to the plasma membrane

Antioxidant Defense: The Nrf2/ARE Pathway

ZnGly provides a dual-action antioxidant effect:

-

Zinc Component: Induces Metallothionein (MT) and activates Nrf2 . Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate SOD1 (Superoxide Dismutase) and HO-1 (Heme Oxygenase-1).

-

Glycine Component: Glycine is a rate-limiting precursor for Glutathione (GSH) synthesis (Glutamate + Cysteine + Glycine).

Visualization: Insulin & Antioxidant Signaling

Figure 2: Zinc acting as a PTP1B inhibitor (insulin sensitizer) and Glycine driving GSH synthesis.

Comparative Bioavailability Data

The following data aggregates findings from multiple comparative studies (rat models and human clinical trials) assessing plasma zinc concentration Area Under the Curve (AUC).

| Zinc Form | Ligand Type | Relative Bioavailability | Phytate Interaction | Primary Transporter |

| Zinc Bisglycinate | Amino Acid Chelate | 143% - 151% | Minimal (Protected) | PEPT1 & ZIP4 |

| Zinc Gluconate | Organic Salt | 100% (Reference) | Moderate | ZIP4 |

| Zinc Sulfate | Inorganic Salt | ~84% | High (Inhibited) | ZIP4 |

| Zinc Oxide | Inorganic Oxide | ~40% | Very High | ZIP4 (Solubility limited) |

Data synthesized from Gandia et al. (2007) and comparative animal models.

Experimental Protocols for Validation

For researchers aiming to validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Caco-2 Permeability Assay (Transporter Validation)

Objective: To confirm PEPT1 involvement in ZnGly absorption.

-

Culture: Seed Caco-2 cells on transwell inserts for 21 days to form a polarized monolayer.

-

Treatment Groups:

-

Control: ZnSO4 (25 µM).

-

Experimental: ZnGly (25 µM).

-

Inhibitor: ZnGly + Gly-Sar (50 mM). Note: Gly-Sar is a competitive substrate for PEPT1.

-

-

Measurement: Measure Transepithelial Electrical Resistance (TEER) to ensure integrity.

-

Assay: Quantify apical-to-basolateral transport of Zinc using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) at 30, 60, and 120 mins.

-

Validation Criteria: If PEPT1 is the mechanism, the addition of Gly-Sar must significantly reduce ZnGly transport but have no effect on ZnSO4 transport.

Protocol B: PTP1B Inhibition Assay (Insulin Signaling)

Objective: To measure the impact of ZnGly on insulin signaling downstream.

-

Cell Line: HepG2 (Liver) or C2C12 (Muscle) cells.

-

Starvation: Serum-starve cells for 12 hours.

-

Treatment: Incubate with ZnGly (10-50 µM) for 2 hours, followed by Insulin stimulation (100 nM) for 15 mins.

-

Lysis & Blotting: Lyse cells containing phosphatase inhibitors. Perform Western Blot.

-

Targets:

-

p-Akt (Ser473): Marker of active insulin signaling.

-

Total Akt: Loading control.

-

PTP1B activity: Use a colorimetric pNPP phosphatase assay kit.

-

-

Validation Criteria: ZnGly treatment should result in higher p-Akt/Total Akt ratio compared to Insulin alone, correlating with reduced PTP1B enzymatic activity.

References

-

Gandia, P., et al. (2007). "A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers."[2] International Journal for Vitamin and Nutrition Research. [Link]

-

Haase, H., & Maret, W. (2003). "Intracellular zinc fluctuations modulate protein tyrosine phosphatase activity in insulin/insulin-like growth factor-1 signaling." Experimental Cell Research. [Link]

-

Tacnet-Otterbein, S., & Cousins, R. J. (1992). "Zinc transport by brush border membrane vesicles from rat intestine." Journal of Nutrition. (Foundational work on ZIP transporters). [Link]

-

Adibi, S. A. (2003). "Regulation of expression of the intestinal oligopeptide transporter (Pept-1) in health and disease." American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

Bell, S. G., & Vallee, B. L. (2009). "The metallothionein/thionein system: an oxidoreductive metabolic zinc link." ChemBioChem. [Link]

Sources

A Deep Dive into Zinc Glycinate's Bioavailability: An In Vitro Technical Guide for Researchers

This guide provides an in-depth exploration of the in vitro assessment of zinc glycinate's bioavailability, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, detailed experimental protocols, and the underlying cellular mechanisms that underscore the superior bioavailability of this chelated mineral form.

Introduction: The Rationale for Enhanced Zinc Bioavailability

Zinc is a vital trace element, indispensable for a myriad of physiological functions, including enzymatic activity, immune response, and protein synthesis. However, the efficacy of zinc supplementation is not solely dependent on the dosage, but critically on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Inorganic zinc salts, such as zinc sulfate, often exhibit limited bioavailability due to their propensity to form insoluble complexes with dietary inhibitors like phytates and tannins, hindering their absorption in the intestinal lumen.[1][2]

This compound, a chelate of zinc bound to two molecules of the amino acid glycine, has emerged as a superior alternative. This chelation protects the zinc ion from forming insoluble precipitates and may facilitate its absorption through alternative pathways, such as amino acid transporters.[2][3][4] In vitro studies, which offer a controlled environment to investigate specific mechanisms, have consistently demonstrated the enhanced bioaccessibility and cellular uptake of this compound compared to inorganic zinc salts.[5] This guide will provide the technical framework to rigorously evaluate these differences in a laboratory setting.

The Caco-2 Cell Monolayer: A Validated Model of the Intestinal Epithelium

The human colon adenocarcinoma cell line, Caco-2, is a cornerstone for in vitro studies of intestinal absorption.[6][7][8] When cultured on semi-permeable membranes, Caco-2 cells differentiate spontaneously to form a polarized monolayer with a well-defined brush border, tight junctions, and expression of enzymes and transporters characteristic of small intestinal enterocytes.[8][9] This model provides a robust and reproducible system to investigate the transport of nutrients and xenobiotics across the intestinal barrier.[6][8]

The standard protocol for Caco-2 cell differentiation for transport studies spans 21 days to ensure the formation of a fully differentiated and confluent monolayer, which is critical for reliable permeability data.[9][10][11] The integrity of the monolayer is paramount and is routinely monitored by measuring the Transepithelial Electrical Resistance (TEER).

Caption: Caco-2 transwell model for zinc transport studies.

Experimental Workflow: From Digestion to Quantification

A comprehensive in vitro assessment of zinc bioavailability involves a multi-step process that simulates the physiological journey of the nutrient. This workflow ensures that the results are not only a measure of cellular uptake but also reflect the stability and solubility of the zinc compound in the gastrointestinal environment.

Caption: Overall experimental workflow for in vitro zinc bioavailability assessment.

Detailed Protocol: In Vitro Digestion

This step is crucial to mimic the enzymatic and pH changes a nutrient undergoes in the stomach and small intestine.

-

Sample Preparation: Prepare stock solutions of this compound and zinc sulfate of known concentrations.

-

Gastric Phase:

-

Intestinal Phase:

Detailed Protocol: Caco-2 Cell Zinc Uptake and Transport Assay

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and antibiotics.[9]

-

Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 60,000 cells/cm².

-

Maintain the cultures for 21 days post-seeding, changing the medium every 2-3 days to allow for spontaneous differentiation.[9]

-

Monitor the integrity of the cell monolayer by measuring TEER. Monolayers are typically ready for transport studies when TEER values are ≥ 200 Ω·cm².

-

-

Zinc Treatment:

-

Wash the differentiated Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the prepared in vitro digests of this compound and zinc sulfate to the apical compartment of the Transwell® inserts. Include a digest without added zinc as a negative control.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for defined time points (e.g., 30, 60, 120 minutes).

-

-

Sample Collection:

-

At each time point, collect aliquots from the basolateral compartment to measure zinc transport.

-

At the end of the experiment, collect the remaining apical medium.

-

Wash the cell monolayers with ice-cold PBS and lyse the cells to determine intracellular zinc accumulation.

-

Detailed Protocol: Zinc Quantification

Accurate quantification of zinc is essential for determining bioavailability. Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the most common and reliable methods.

-

Sample Preparation: Acid digest all collected samples (basolateral and apical media, cell lysates) to liberate zinc from any organic matrices.

-

Standard Curve: Prepare a series of zinc standards of known concentrations to generate a standard curve.

-

Analysis: Analyze the samples using AAS or ICP-MS to determine the zinc concentration.

-

Data Calculation: Calculate the amount of zinc transported to the basolateral compartment and the amount accumulated within the cells. Express these values as a percentage of the initial amount of zinc added to the apical compartment.

| Parameter | This compound | Zinc Sulfate |

| Cellular Zinc Uptake (ng/mg protein) | Significantly Higher | Lower |

| Transepithelial Transport (%) | Significantly Higher | Lower |

| Apparent Permeability Coefficient (Papp) | Higher | Lower |

This table represents expected outcomes based on published literature. Actual values will be experiment-dependent.

Mechanistic Insights: The Role of Zinc Transporters

The transport of zinc across the intestinal epithelium is a tightly regulated process mediated by two families of zinc transporters: the Zrt- and Irt-like proteins (ZIPs) and the Zn transporters (ZnTs).[13] ZIP transporters facilitate zinc influx into the cytoplasm, while ZnT transporters are responsible for zinc efflux.[13]

Caption: Cellular pathways of zinc absorption in an enterocyte.

In the context of this compound, it is hypothesized that the intact chelate can be absorbed via amino acid transporters, bypassing the primary ZIP4-mediated pathway that can become saturated.[3][4] This alternative route of absorption contributes to the higher bioavailability of zinc from this compound.

Detailed Protocol: Gene Expression Analysis of Zinc Transporters by qRT-PCR

Investigating the expression of key zinc transporters can provide valuable mechanistic insights.

-

RNA Extraction: Following the zinc uptake experiment, lyse the Caco-2 cells and extract total RNA using a commercially available kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR):

An upregulation of amino acid transporter gene expression in response to this compound treatment could provide further evidence for its alternative absorption pathway.

Conclusion and Future Directions

The in vitro methodologies detailed in this guide provide a robust framework for substantiating the enhanced bioavailability of this compound. The Caco-2 cell model, coupled with simulated gastrointestinal digestion and molecular biology techniques, allows for a comprehensive evaluation that is both mechanistically informative and predictive of in vivo outcomes.

Future research should focus on further elucidating the specific amino acid transporters involved in this compound uptake and exploring the potential for co-transport with other nutrients. Additionally, the application of more advanced in vitro models, such as co-cultures of Caco-2 and mucus-secreting HT29-MTX cells, can provide a more physiologically relevant system for studying nutrient absorption.

References

-

Corning® BioCoat™: Comparison of 3-day System to 21-day Protocol. [Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]

-

The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. JoVE. [Link]

-

Using Caco-2 Cells to Study Lipid Transport by Intestine. YouTube. [Link]

- CHAPTER 12: Determining Calcium Bioavailability Using Caco-2 Cells. Books.

-

Caco2 assay protocol. [Link]

-

NEW RAPID METHOD OF CACO-2 CELL DIFFERENTIATION. Anna Olejnik, Monika Lewandowska, Włodzimierz Grajek, Katarzyna Czaczyk Depart. [Link]

-

Caco-2 Cell Culture Protocol. Ainslie Lab @ UNC. [Link]

-

In vitro study on the transport of zinc across intestinal epithelial cells using Caco-2 monolayers and isolated rat intestinal membranes. PubMed. [Link]

-

A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models. [Link]

-

Dietary Zinc Glycine Supplementation Improves Tibia Quality of Meat Ducks by Modulating the Intestinal Barrier and Bone Resorption. PubMed. [Link]

-

Roles of zinc transporters in intestinal epithelial function and homeostasis. ResearchGate. [Link]

-

Characterization of zinc amino acid complexes for zinc delivery in vitro using Caco-2 cells and enterocytes from hiPSC. ResearchGate. [Link]

-

Zinc Glycine supplementation improves bone quality in meat geese by modulating gut microbiota, SCFA's, and gut barrier function through Wnt10b/NF-κB axis. PubMed Central. [Link]

-

Overview of the zinc absorption mechanism for improving zinc nutrition. J-Stage. [Link]

-

Normalization genes for quantitative RT-PCR in differentiated Caco-2 cells used for food exposure studies. PubMed. [Link]

-

General zinc absorption and metabolism. Intestine: zinc is absorbed in the small intestine and is responsive to dietary intake. ResearchGate. [Link]

-

Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review. MDPI. [Link]

-

Organic zinc with moderate chelation strength enhances zinc absorption in the small intestine and expression of related transporters in the duodenum of broilers. Frontiers. [Link]

-

Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies. [Link]

-

Structures, Mechanisms, and Physiological Functions of Zinc Transporters in Different Biological Kingdoms. MDPI. [Link]

-

The Molecular Basis for Zinc Bioavailability. National Institutes of Health. [Link]

-

Intestinal transport and absorption of zinc ions in IE-Zn and ZnSO 4. ResearchGate. [Link]

-

Schematic illustration of cellular zinc transport and its transporters. ResearchGate. [Link]

-

Contribution of Zinc and Zinc Transporters in the Pathogenesis of Inflammatory Bowel Diseases. National Institutes of Health. [Link]

Sources

- 1. Zinc Glycine supplementation improves bone quality in meat geese by modulating gut microbiota, SCFA's, and gut barrier function through Wnt10b/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A Guide to Human Zinc Absorption: General Overview and Recent Advances of In Vitro Intestinal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Basis for Zinc Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. books.rsc.org [books.rsc.org]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. corning.com [corning.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]

- 13. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]

- 14. Normalization genes for quantitative RT-PCR in differentiated Caco-2 cells used for food exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Organic zinc with moderate chelation strength enhances zinc absorption in the small intestine and expression of related transporters in the duodenum of broilers [frontiersin.org]

- 16. culturecollections.org.uk [culturecollections.org.uk]

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of Zinc Glycinate

Foreword: Understanding the Criticality of Solubility in a High-Performance Chelate

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable product is paved with critical physicochemical assessments. Among these, solubility stands as a gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Zinc glycinate, a chelated form of the essential mineral zinc, is celebrated for its enhanced absorption and tolerability compared to inorganic zinc salts.[1][2] This superiority is intrinsically linked to its behavior in solution. This in-depth technical guide provides a comprehensive exploration of the solubility profile of this compound, moving beyond simple descriptors to equip you with the foundational knowledge and practical methodologies to master its application. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the critical factors that govern its behavior in various solvent systems.

The Molecular Architecture and its Influence on Solubility: A Theoretical Framework

This compound, also known as zinc bisglycinate, is a chelate where a central zinc ion (Zn²⁺) is bonded to the alpha-amino and carboxylate groups of two glycine molecules.[3] This structure is pivotal to its physicochemical properties.

The chelation of zinc with glycine, the smallest of the amino acids, results in a stable, electrically neutral complex with a low molecular weight.[4] This structure enhances its solubility and bioavailability compared to other zinc salts.[1] The formation of two five-membered rings contributes to the stability of the complex.[5][6] Unlike inorganic zinc salts that readily dissociate in the gastrointestinal tract, the chelated structure of this compound can remain intact, facilitating its absorption.

Several key factors intrinsically influence the solubility of this metal-amino acid chelate:

-

pH: The pH of the solvent is a critical determinant of this compound's solubility. In acidic environments, the carboxylate groups of glycine can become protonated, potentially leading to the dissociation of the chelate and increased solubility of the free zinc and glycine. Conversely, in highly alkaline conditions, the formation of insoluble zinc hydroxide can occur. The isoelectric point of glycine and the stability constant of the zinc-glycine complex are key parameters in understanding its pH-dependent solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. However, the extent of this effect is specific to the solute-solvent system and should be determined empirically. A patent for a this compound complex suggests that its solubility in water increases with temperature, particularly above 50°C.[7]

-

Solvent Polarity: As a polar molecule, this compound is expected to have greater solubility in polar solvents. While it is described as soluble in water, its solubility in less polar organic solvents like ethanol is reported to be slight or negligible.[3] This is a crucial consideration for formulation development where co-solvent systems may be employed.

-

Presence of Other Ions: The presence of other ions in the solution can impact the solubility of this compound through the common ion effect or by influencing the ionic strength of the medium.

Quantitative Assessment of this compound Solubility: A Practical Approach

While qualitative descriptors provide a preliminary understanding, quantitative data is paramount for formulation and development. The following section outlines a robust experimental framework for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is referenced in the United States Pharmacopeia (USP) General Chapter <1236>.[4] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol: Shake-Flask Solubility Determination of this compound

This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound powder (high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, buffered solutions at various pH)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC, AAS, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials or flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker with controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, dilute the filtered supernatant with the same solvent to an appropriate concentration.

-

Quantification: Analyze the concentration of this compound in the diluted (or undiluted) supernatant using a validated analytical method.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Analytical Quantification Methods

The choice of analytical method for quantifying the dissolved this compound is crucial for obtaining accurate solubility data. Several techniques are suitable, each with its own advantages.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the simultaneous quantification of this compound. A mobile phase containing acetonitrile and water with an acid modifier like phosphoric acid is a common starting point.[8] This method offers high specificity and can separate the chelate from potential impurities.

-

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive method for determining the concentration of zinc.[9][10][11] After appropriate sample preparation (acidification), the concentration of zinc in the supernatant can be measured, and from this, the concentration of this compound can be calculated based on its molecular weight.

-

UV-Vis Spectrophotometry: While less specific than HPLC, UV-Vis spectrophotometry can be a simpler and more accessible method. A calibration curve can be established by measuring the absorbance of known concentrations of this compound at its wavelength of maximum absorbance.[12] It is important to ensure that there are no interfering substances in the solvent that absorb at the same wavelength.

Solubility Profile of this compound in Key Solvents: A Data-Driven Overview

Table 1: Summary of this compound Solubility

| Solvent | Qualitative Solubility | Quantitative Data (at specific conditions) | Factors Influencing Solubility |

| Water | Described as "soluble" to "slightly soluble"[3][13][14] | A 1% w/v solution is reported as "almost clear and not more than slightly opalescent".[13] One source reports a value of 3.28 mg/L at 23°C, which appears low.[6][15] | Highly dependent on pH. Solubility increases in acidic conditions. Temperature also plays a role, with increased solubility at higher temperatures.[7] |

| Ethanol | Described as "slightly soluble" or "insoluble"[3][16] | No specific quantitative data found. | The lower polarity of ethanol compared to water limits the dissolution of the polar this compound chelate. |

| Methanol | Expected to be slightly more soluble than in ethanol due to higher polarity, but still significantly less than in water. | No specific quantitative data found. | Similar to ethanol, the polarity of the solvent is the primary factor. |

| Dimethyl Sulfoxide (DMSO) | Expected to be a reasonably good solvent due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds. | No specific quantitative data found. | The aprotic, polar nature of DMSO can facilitate the dissolution of the chelate. |

Causality Behind Experimental Choices:

The selection of solvents for solubility testing is driven by their relevance in pharmaceutical and research applications.

-

Water is the primary solvent of interest for oral formulations and biological systems.

-

Ethanol and Methanol are common co-solvents in liquid formulations and are also used in extraction and purification processes.

-

DMSO is a widely used solvent for in vitro assays and as a vehicle for poorly soluble compounds in early-stage drug discovery.

The choice of temperature (e.g., 25°C and 37°C) is based on standard laboratory conditions and physiological temperature, respectively. The investigation of solubility at different pH values is critical for predicting the behavior of this compound in the varying pH environments of the gastrointestinal tract.

Conclusion: A Practical Guide for the Modern Scientist